molecular formula C11H17N3Si B1629962 imidazol-1-yl(trimethyl)silane;pyridine CAS No. 8077-35-8

imidazol-1-yl(trimethyl)silane;pyridine

Cat. No.: B1629962
CAS No.: 8077-35-8
M. Wt: 219.36 g/mol
InChI Key: PFVKFOIOKNIZKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

imidazol-1-yl(trimethyl)silane;pyridine is typically prepared by mixing 1-(Trimethylsilyl)imidazole with pyridine in the specified ratio. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. The mixture is then purified to remove any impurities that may affect its performance in analytical applications .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and consistency. The process includes the use of advanced purification techniques such as distillation and recrystallization to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

imidazol-1-yl(trimethyl)silane;pyridine primarily undergoes silylation reactions, where it reacts with various functional groups such as hydroxyl, carboxyl, and amino groups to form trimethylsilyl derivatives. These reactions are essential for increasing the volatility and stability of the analytes in GC-MS analysis .

Common Reagents and Conditions

The silylation reactions using this compound are typically carried out under mild conditions, often at room temperature. Common reagents used in these reactions include solvents like dichloromethane and acetonitrile, which help dissolve the analytes and facilitate the reaction .

Major Products Formed

The major products formed from the silylation reactions with this compound are trimethylsilyl derivatives of the original analytes. These derivatives are more volatile and thermally stable, making them suitable for analysis by GC-MS.

Mechanism of Action

The mechanism of action of imidazol-1-yl(trimethyl)silane;pyridine involves the transfer of the trimethylsilyl group to the target functional group. This process increases the volatility and stability of the analytes, making them more suitable for analysis by GC-MS. The molecular targets include hydroxyl, carboxyl, and amino groups, which are converted into their corresponding trimethylsilyl derivatives .

Comparison with Similar Compounds

imidazol-1-yl(trimethyl)silane;pyridine is unique in its ability to efficiently silylate a wide range of functional groups under mild conditions. Similar compounds include:

This compound stands out due to its high reactivity and efficiency in forming stable derivatives under mild conditions, making it a preferred choice in many analytical applications .

Properties

IUPAC Name

imidazol-1-yl(trimethyl)silane;pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2Si.C5H5N/c1-9(2,3)8-5-4-7-6-8;1-2-4-6-5-3-1/h4-6H,1-3H3;1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVKFOIOKNIZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CN=C1.C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627146
Record name 1-(Trimethylsilyl)-1H-imidazole--pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8077-35-8
Record name 1-(Trimethylsilyl)-1H-imidazole--pyridine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
imidazol-1-yl(trimethyl)silane;pyridine
Reactant of Route 2
imidazol-1-yl(trimethyl)silane;pyridine
Reactant of Route 3
imidazol-1-yl(trimethyl)silane;pyridine
Reactant of Route 4
imidazol-1-yl(trimethyl)silane;pyridine
Reactant of Route 5
imidazol-1-yl(trimethyl)silane;pyridine
Reactant of Route 6
imidazol-1-yl(trimethyl)silane;pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.